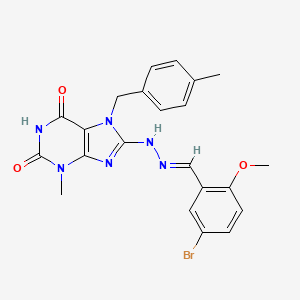
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as MPPT, is a synthetic compound that belongs to the class of triazole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can induce apoptosis. Additionally, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis and inhibit cell growth and proliferation. In animal models, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to reduce inflammation and protect neurons from oxidative stress. Additionally, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have a variety of potential applications in scientific research. However, there are also limitations to using 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type or animal model used.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. This could involve studying the effects of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide on specific enzymes or signaling pathways. Another area of research could focus on optimizing the synthesis method for 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide to improve its yield and purity. Additionally, further research could explore the potential applications of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in other areas, such as cardiovascular disease or diabetes. Overall, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a promising compound for further research in the fields of cancer, neurodegenerative diseases, and inflammation.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenylhydrazine ethyl acetoacetate. This intermediate compound is then reacted with propionic anhydride to form 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its neuroprotective effects and has been shown to protect neurons from oxidative stress. Additionally, 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory properties and can reduce inflammation in animal models. These properties make 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide a promising compound for further research in the fields of cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9(2)14-13(18)12-8-17(16-15-12)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEBRXPCJFPVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)

![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)
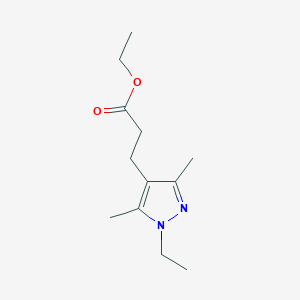

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2697890.png)

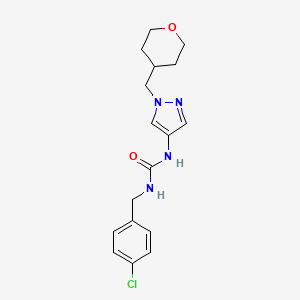
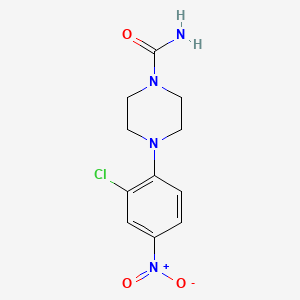
![N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2697895.png)
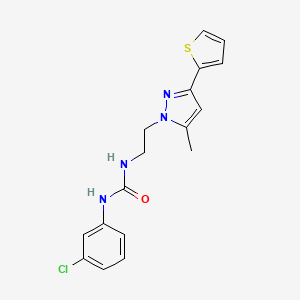
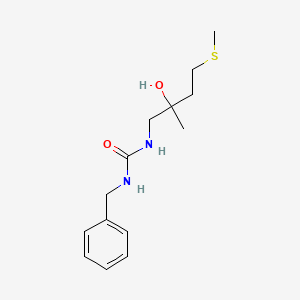
![(2R,4S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B2697902.png)
